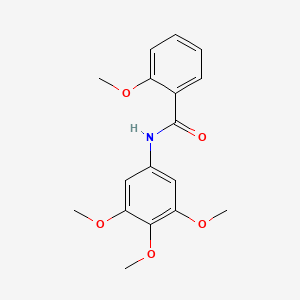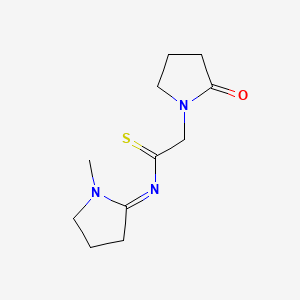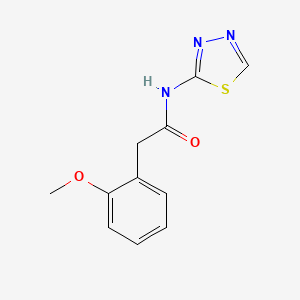
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as DCF or DCFB, is a benzofuran derivative that has been widely studied for its potential applications in scientific research. This compound has been found to possess a number of interesting properties, including anti-inflammatory, analgesic, and antioxidant effects. In
Mecanismo De Acción
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to exert its effects through a number of different mechanisms. One of the primary mechanisms of action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to possess a number of interesting biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of conditions such as arthritis and other inflammatory diseases. N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been found to have antioxidant effects, which may be useful in the prevention of oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. However, there are also some limitations to the use of N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in lab experiments. For example, this compound may have potential toxicity issues and may not be suitable for use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of interest is the development of new analogs of N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide that may have improved pharmacological properties. Another area of interest is the investigation of the potential applications of N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in the treatment of cancer and other diseases. Finally, there is also interest in the development of new methods for the synthesis of N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide and related compounds.
Métodos De Síntesis
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can be synthesized using a number of different methods, including the reaction of 2,3-dichlorobenzoyl chloride with 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid in the presence of a base such as triethylamine. Other methods include the reaction of 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid with 2,3-dichloroaniline, or the reaction of 2,3-dichlorobenzoyl chloride with 3,5,6-trimethyl-2-aminobenzofuran.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been found to possess a number of interesting properties, including anti-inflammatory, analgesic, and antioxidant effects. N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to have potential applications in the treatment of cancer, neurological disorders, and other diseases.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-9-7-12-11(3)17(23-15(12)8-10(9)2)18(22)21-14-6-4-5-13(19)16(14)20/h4-8H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEDHSPXKIZRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)


![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)
![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)
![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)
![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)